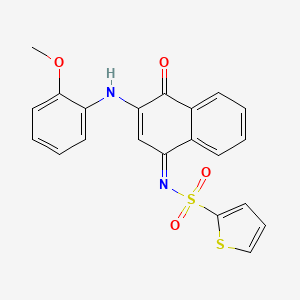

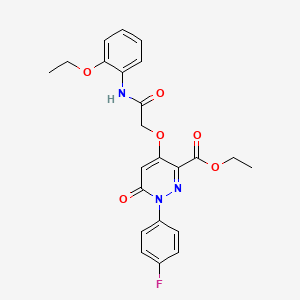

![molecular formula C16H22N2O4 B2502167 (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid CAS No. 959581-97-6](/img/structure/B2502167.png)

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and its derivatives are often bioactive and found in many natural products and pharmaceuticals . The compound also contains a carboxylic acid group, which is a common functional group involved in many biological reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely show the pyrrolidine ring, with the carboxylic acid and the 2-methylpropan-2-yl group attached at the specified positions .Chemical Reactions Analysis

As a pyrrolidine derivative, this compound could potentially undergo reactions typical for amines, such as acylation or alkylation . The carboxylic acid group could also participate in reactions, such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and flexibility of the molecule, and its overall charge would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Synthesis and Biological Activity

- (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid and related compounds have been the focus of synthesis studies due to their potential biological activities. For instance, compounds structurally related to (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid have been synthesized and tested for their anti-inflammatory activities. These compounds were tested against standard anti-inflammatory agents, showing moderate activity at certain dosages (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Enzyme Inhibition

- Derivatives of pyrrolidine-2-carboxylic acid have been studied as inhibitors for specific enzymes. For example, L-2-Imidazolidone-4-carboxylic acid, a compound related to pyrrolidine-2-carboxylic acid, was found to be an effective competitive inhibitor of 5-oxoprolinase, an enzyme involved in the metabolic pathway of 5-oxo-L-proline. This inhibition suggests potential metabolic implications and offers an approach to model certain metabolic conditions such as 5-oxoprolinuria (van der Werf, Stephani, Orlowski, & Meister, 1973).

Pharmacological Treatment Potential

- The compound has been investigated in the context of modulating specific receptor mechanisms, which could be vital in treating compulsive disorders such as binge eating. Research involving selective antagonists indicates potential roles in treating disorders with a compulsive component, offering a foundation for developing novel pharmacological treatments (Piccoli et al., 2012).

Chemical Synthesis and Medicinal Chemistry

- In medicinal chemistry, the structural framework of pyrrolidine-2-carboxylic acid has been utilized to design and synthesize novel compounds with potential therapeutic applications. For instance, derivatives have been created to exhibit anti-inflammatory and analgesic properties, offering alternatives to existing drugs with reduced side effects (Berk, Erol, Kupeli, & Yeşilada, 2009).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-11(9-13(18)14(19)20)8-12-6-4-5-7-17-12/h4-7,11,13H,8-10H2,1-3H3,(H,19,20)/t11-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIPKNSPXKSQNO-YPMHNXCESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

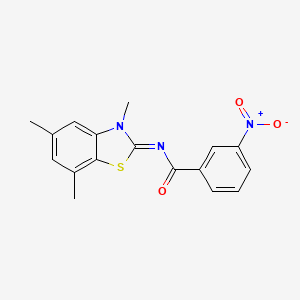

![4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2502084.png)

![N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2502088.png)

![N-cyclohexyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2502089.png)

![2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2502090.png)

![3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2502091.png)

![N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2502092.png)

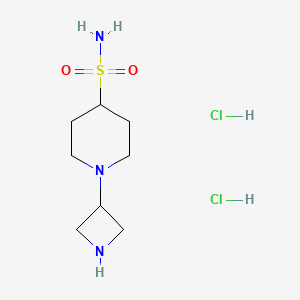

![2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2502099.png)

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2502104.png)